2-Bromo-5-(2-octyldodecyl)thiophene
Overview
Description
2-Bromo-5-(2-octyldodecyl)thiophene is an organic compound with the molecular formula C24H43BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its use in the synthesis of conjugated polymers, which are essential in various electronic and optoelectronic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2-octyldodecyl)thiophene typically involves the bromination of 5-(2-octyldodecyl)thiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2-octyldodecyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, which are essential for forming carbon-carbon bonds in the synthesis of conjugated polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in the presence of bases like potassium carbonate in solvents like toluene.
Major Products
The major products formed from these reactions include various substituted thiophenes and conjugated polymers, which have applications in electronic devices .
Scientific Research Applications
2-Bromo-5-(2-octyldodecyl)thiophene is widely used in scientific research, particularly in the field of materials science. Its applications include:
Organic Electronics: It is used in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Optoelectronic Devices: The compound’s ability to form highly conductive and optically active polymers makes it valuable in the development of sensors and other optoelectronic devices.
Mechanism of Action
The mechanism by which 2-Bromo-5-(2-octyldodecyl)thiophene exerts its effects is primarily through its incorporation into conjugated polymer chains. These polymers exhibit unique electronic properties due to the delocalization of π-electrons along the polymer backbone. The molecular targets and pathways involved include the interaction with light and charge carriers, which are crucial for the functionality of electronic and optoelectronic devices .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methylthiophene
- 2-Acetyl-5-bromothiophene
- 5-Bromo-2-thienyl methyl ketone
Uniqueness
Compared to similar compounds, 2-Bromo-5-(2-octyldodecyl)thiophene is unique due to its long alkyl side chain, which enhances its solubility and processability in organic solvents. This property is particularly advantageous in the fabrication of thin films for electronic applications .
Properties
IUPAC Name |
2-bromo-5-(2-octyldodecyl)thiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43BrS/c1-3-5-7-9-11-12-14-16-18-22(17-15-13-10-8-6-4-2)21-23-19-20-24(25)26-23/h19-20,22H,3-18,21H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDSWKYPTYENJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CC1=CC=C(S1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43BrS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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